8-Methoxy-1,2,3,4-tetrahydroquinoline
Overview
Description
8-Methoxy-1,2,3,4-tetrahydroquinoline is an organic compound with the molecular formula C10H13NO It is a derivative of tetrahydroquinoline, characterized by the presence of a methoxy group at the 8th position
Scientific Research Applications
8-Methoxy-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiq), a class of compounds to which 8-methoxy-1,2,3,4-tetrahydroquinoline belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiq analogs, including this compound, are known to interact with their targets, leading to changes that can inhibit the growth of infective pathogens or slow the progression of neurodegenerative disorders .
Biochemical Pathways
It is known that thiq analogs can influence a variety of biochemical pathways, leading to downstream effects that can inhibit the growth of infective pathogens or slow the progression of neurodegenerative disorders .
Result of Action
It is known that thiq analogs can exert diverse biological activities, which suggests that this compound may have similar effects .
Preparation Methods
The synthesis of 8-Methoxy-1,2,3,4-tetrahydroquinoline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, where 6-bromo- and 6,8-dibromo-1,2,3,4-tetrahydroquinolines are reacted with substituted phenylboronic acids in the presence of a palladium catalyst . Another method includes the halogenation of 1,2,3,4-tetrahydroquinoline using halogens or N-halosuccinimides . Industrial production methods often involve these synthetic routes due to their efficiency and high yield.
Chemical Reactions Analysis
8-Methoxy-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitrones using hydrogen peroxide, catalyzed by selenium dioxide.
Reduction: The compound can be reduced to form decahydroisoquinoline.
Substitution: Halogenation reactions with bromine, chlorine, or N-halosuccinimides result in halogen-substituted derivatives.
Common reagents used in these reactions include hydrogen peroxide, selenium dioxide, and halogens. The major products formed from these reactions are nitrones, decahydroisoquinoline, and halogen-substituted tetrahydroquinolines.
Comparison with Similar Compounds
8-Methoxy-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds such as:
1,2,3,4-Tetrahydroquinoline: A parent compound that can be hydrogenated to form decahydroisoquinoline.
6-Methoxy-1,2,3,4-tetrahydroquinoline: Another methoxy-substituted derivative used in pharmaceutical research.
Oxamniquine: A bioactive tetrahydroquinoline used as a schistosomicide.
Nicainoprol: An antiarrhythmic drug with a tetrahydroquinoline core.
The uniqueness of this compound lies in its specific methoxy substitution, which imparts distinct chemical properties and biological activities compared to its analogs.
Properties
IUPAC Name |
8-methoxy-1,2,3,4-tetrahydroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-12-9-6-2-4-8-5-3-7-11-10(8)9/h2,4,6,11H,3,5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRWUIXDTQZKJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90409447 | |
Record name | 8-methoxy-1,2,3,4-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90409447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53899-17-5 | |
Record name | 8-methoxy-1,2,3,4-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90409447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-methoxy-1,2,3,4-tetrahydroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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